The compound can be synthesized through various methods, primarily involving copper-catalyzed reactions that allow for the introduction of different substituents on the aromatic rings. It is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. Such compounds are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of 8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be effectively achieved through a copper(I) iodide-catalyzed reaction. This method involves a one-pot tandem process that combines C–N bond formation with intramolecular amidation. The reaction typically occurs under the following conditions:
This method has demonstrated broad substrate scope and good functional group tolerance, yielding products in good to excellent yields (29–89%) depending on the specific substituents used in the reaction .
Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to confirm the structure, providing data on chemical shifts corresponding to the various hydrogen and carbon environments within the molecule.
8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo several chemical reactions due to its functional groups. Notable reactions include:
The mechanism of action for 8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one largely depends on its interactions with biological targets. For instance:
The physical and chemical properties of 8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one include:
These properties are crucial for understanding its behavior during synthesis and potential applications.
8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has several potential applications:
The pyrido[1,2-a]pyrimidinone heterocyclic system represents a privileged scaffold in medicinal chemistry due to its structural versatility and broad-spectrum biological activities. This bicyclic framework integrates features of pyridine and pyrimidinone rings, creating an electron-deficient system amenable to diverse chemical modifications that fine-tune electronic properties and molecular recognition capabilities. The scaffold's significance is evidenced by its presence in multiple therapeutic agents: Pirenperone (antipsychotic), Seganserin (serotonin antagonist), Lusaperidone (antipsychotic), and Risdiplam (spinal muscular atrophy drug) all contain this core pharmacophore [6]. The planar, aromatic structure enables π-π stacking interactions with biological targets, while the lactam functionality provides hydrogen-bonding sites critical for target binding affinity and selectivity.
Recent studies demonstrate that structural modifications at C-2, C-3, and C-8 positions profoundly influence biological activity profiles. For instance, sulfenylation at C-3 markedly enhances iron-sensing capabilities in fluorescent probes by introducing charge-transfer pathways [1], while methyl substitution at C-8 significantly alters electron distribution and lipophilicity parameters [5] [9]. The scaffold's adaptability is further evidenced by its applications across therapeutic areas including CNS disorders (neurotropic agents), oncology (falcipain-2 inhibitors), and inflammation (anti-allergic agents) [6] [9]. This structural plasticity enables rational drug design through systematic position-specific modifications to optimize pharmacokinetic and pharmacodynamic properties.
Table 1: Therapeutic Applications of Pyrido[1,2-a]pyrimidinone Derivatives
Compound Name | Biological Activity | Key Structural Features | Reference |
---|---|---|---|
Pirenperone | Antipsychotic | 2-Phenyl substitution | [6] |
Risdiplam | SMA treatment | Dihydrofuran fused system | [6] |
Sulfenylated probe | Fe³⁺ fluorescence sensing | C-3 sulfenylation | [1] |
Triazolopyrimidine hybrids | Anticancer/antimalarial | Triazolo[1,5-a]pyrimidinyl at C-3 | [9] |
8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one embodies strategic structural features that merit focused investigation as a lead compound. The C-8 methyl group induces subtle but consequential electronic and steric effects: computational analyses (BPV86/6-311G(d,p)) demonstrate methyl substitution elevates HOMO energy levels by approximately 0.35 eV compared to unsubstituted analogs, enhancing electron-donating capacity crucial for charge-transfer interactions [5] [9]. This modification simultaneously increases lipophilicity (logP = 1.003) without excessive hydrophobicity, potentially improving blood-brain barrier penetration for CNS applications [5].
The C-2 phenyl ring provides a π-electron extension platform that facilitates interactions with aromatic residues in binding pockets. Spectroscopic studies reveal that 2-aryl substituted derivatives exhibit bathochromic shifts in absorption maxima (Δλ = 15-25 nm) compared to alkyl-substituted analogs, indicating extended conjugation [1] [9]. This electronic configuration is particularly advantageous for developing optical probes, where intramolecular charge transfer transitions enable analyte-specific fluorescence responses [1]. Furthermore, the molecule's synthetic tractability via CuI-catalyzed tandem Ullmann-type coupling/intramolecular amidation allows efficient gram-scale production (yields up to 89%), facilitating structure-activity relationship studies [6].
Table 2: Key Physicochemical Properties of 8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Property | Value | Measurement Method | Significance |
---|---|---|---|
Molecular Weight | 236.27 g/mol | Calculated | Drug-likeness assessment |
logP | 1.003 | Crippen method [5] | Lipophilicity optimization |
TPSA | 34.37 Ų | Computational | Membrane permeability |
HOMO-LUMO Gap | ~3.8 eV | BPV86/6-311G(d,p) [9] | Charge transfer capability |
McVol | 120.280 ml/mol | McGowan method [5] | Molecular packing efficiency |
The synthetic evolution of 8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one mirrors broader methodological advances in heterocyclic chemistry. Early routes relied on thermal cyclization of 2-aminopyridine derivatives with β-keto esters under harsh conditions (refluxing xylene, >140°C), yielding the core structure but with limited functional group tolerance and moderate yields (typically 45-60%) [8]. The late 20th century saw implementation of acid-catalyzed condensations using p-toluenesulfonic acid in chlorobenzene, improving regioselectivity but suffering from corrosion issues and tedious purification requirements [8].
A transformative advancement emerged in the 2020s with transition-metal catalyzed methods. Particularly impactful was the CuI/Mephos-catalyzed tandem Ullmann-type C-N coupling/intramolecular amidation protocol developed by Mo et al. (2023), enabling efficient construction under milder conditions (130°C, DMF) [6]. This method achieved excellent yields (up to 89%) with broad substrate scope, including halogen-sensitive functional groups that decomposed under classical conditions. Concurrently, C-H functionalization approaches gained traction for late-stage diversification, allowing direct C-3 sulfenylation without pre-functionalization [1].
Characterization methodologies also evolved substantially: while early studies relied primarily on melting points and elemental analysis, contemporary research employs SC-XRD for unambiguous structural confirmation, FT-IR for functional group validation, and advanced NMR techniques (¹H, ¹³C, 2D-COSY) for solution-state conformational analysis [9]. These technological advances resolved historical ambiguities in regiochemistry, particularly distinguishing C-8 methyl isomers from C-6 or C-7 substituted analogs through diagnostic methyl proton shifts (δ 2.3-2.5 ppm in DMSO-d6) and NOE correlations [5] [10].
Current research objectives for 8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one prioritize three interconnected domains:
Probing Electronic Modifications: Systematic investigation of electron-withdrawing substituents (F, CN, NO2) at the para-position of the C-2 phenyl ring to enhance charge-transfer capabilities for sensing applications. Preliminary data indicates that such modifications can amplify fluorescence quantum yields by 30-40% in structurally related probes [1]. Concurrently, exploring C-3 functionalization via C-H sulfenylation/selenylation to introduce sulfur/selenium-based coordination sites for transition metal detection represents a key priority [1] [6].
Biological Activity Profiling: Comprehensive screening against neurological targets (5-HT2A, dopamine receptors) is warranted given the scaffold's historical success in CNS therapeutics. Molecular docking simulations predict strong binding affinity (-8.3 kcal/mol) to serotonin receptors based on structural analogy to pirenperone derivatives [7] [9]. Parallel evaluation of anticancer potential through topoisomerase inhibition assays is motivated by the triazolopyrimidine hybrids' established cytotoxicity [9].
Material Science Applications: Development of thin-film optoelectronic materials exploiting the compound's solid-state fluorescence (λem ~450 nm) and thermal stability (decomposition >250°C). Organosulfur modifications enable precursor applications in chemical vapor deposition for microelectronics, leveraging the compound's electron-transport characteristics [1].
The synthetic scope remains constrained to modifications preserving the core bicyclic structure, specifically excluding ring-annulated or reduced derivatives (6,7,8,9-tetrahydro variants). Research explicitly excludes formulation, dosage, and acute toxicity studies at this exploratory stage, focusing instead on target engagement and physicochemical optimization.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: